molecular formula C11H19N3O2 B13542666 Methyl 3-(2-ethyl-1h-imidazol-1-yl)-2-(ethylamino)propanoate

Methyl 3-(2-ethyl-1h-imidazol-1-yl)-2-(ethylamino)propanoate

Cat. No.: B13542666
M. Wt: 225.29 g/mol
InChI Key: RUSCMROWDZEYSI-UHFFFAOYSA-N
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Description

Methyl 3-(2-ethyl-1H-imidazol-1-yl)-2-(ethylamino)propanoate is a heterocyclic compound with an intriguing structure. It contains an imidazole ring, an amino group, and an ester functionality. The compound’s systematic name reflects its substituents and connectivity, emphasizing the ethyl groups and the imidazole moiety.

Preparation Methods

Synthetic Routes::

    Imidazole Synthesis:

    Esterification:
    • Combine methyl acrylate with ethylamine to obtain the ester.
    • The overall reaction is:

      2-ethyl-1H-imidazole+methyl acrylate+ethylamineMethyl 3-(2-ethyl-1H-imidazol-1-yl)-2-(ethylamino)propanoate\text{2-ethyl-1H-imidazole} + \text{methyl acrylate} + \text{ethylamine} \rightarrow \text{Methyl 3-(2-ethyl-1H-imidazol-1-yl)-2-(ethylamino)propanoate} 2-ethyl-1H-imidazole+methyl acrylate+ethylamine→Methyl 3-(2-ethyl-1H-imidazol-1-yl)-2-(ethylamino)propanoate

Industrial Production:: Industrial-scale production typically involves continuous flow processes, optimizing yields and minimizing waste.

Chemical Reactions Analysis

Reactions::

Common Reagents and Conditions::

    Hydrolysis: Acidic or basic conditions.

    Substitution: Alkyl halides, amines, or other nucleophiles.

    Reduction: Catalytic hydrogenation or metal hydrides.

Major Products::
  • Hydrolysis: Carboxylic acid and alcohol.
  • Substitution: Various alkylated or substituted derivatives.
  • Reduction: Reduced imidazole derivatives.

Scientific Research Applications

    Medicinal Chemistry:

    Materials Science:

Mechanism of Action

The compound’s mechanism of action depends on its specific application. For instance:

    Medicinal Use:

Comparison with Similar Compounds

    Similar Compounds:

Properties

Molecular Formula

C11H19N3O2

Molecular Weight

225.29 g/mol

IUPAC Name

methyl 2-(ethylamino)-3-(2-ethylimidazol-1-yl)propanoate

InChI

InChI=1S/C11H19N3O2/c1-4-10-13-6-7-14(10)8-9(12-5-2)11(15)16-3/h6-7,9,12H,4-5,8H2,1-3H3

InChI Key

RUSCMROWDZEYSI-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=CN1CC(C(=O)OC)NCC

Origin of Product

United States

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